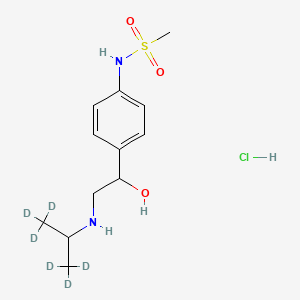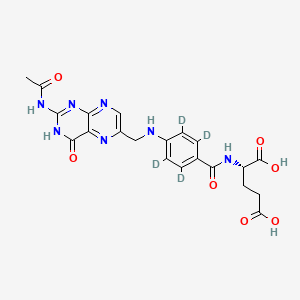
Chloridazon-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloridazon-d5, also known as 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one-d5, is the deuterium labeled Chloridazon . It is a stable isotope labelled compound . The CAS number for this compound is 1246818-99-4 .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular formula of this compound is C10 2H5 H3 Cl N3 O . The molecular weight is 226.67 . The SMILES representation is O=C1C (Cl)=C (N)C=NN1C2=C ( [2H])C ( [2H])=C ( [2H])C ( [2H])=C2 [2H] .Chemical Reactions Analysis
Chloridazon, a herbicide considered as harmless to the ecosystem, has been widely used in recent decades and has accumulated, together with its degradation products desphenyl-chloridazon and methyl-desphenyl-chloridazon, to a non-negligible level in surface water and groundwater . The adsorption of chloridazon and its metabolites by graphene oxide has been studied, and it was found that bonding of chloridazon to graphene oxide is mainly due to hydrophobic interaction and hydrogen bonding .Physical And Chemical Properties Analysis
The molecular weight of this compound is 226.67 . The molecular formula is C10 2H5 H3 Cl N3 O . The SMILES representation is O=C1C (Cl)=C (N)C=NN1C2=C ( [2H])C ( [2H])=C ( [2H])C ( [2H])=C2 [2H] .Aplicaciones Científicas De Investigación
Chloridazon affects cell membranes, showing a perturbing effect when interacting with human erythrocytes and frog adrenergic neuroepithelial synapse. It preferentially interacts with certain phospholipid classes, impacting erythrocyte morphology and nerve stimulation responses (Suwalsky et al., 1998).
Desphenylchloridazon (DPC), a metabolite of chloridazon, is more water-soluble and persistent than chloridazon itself. DPC's environmental fate was studied using carbon and nitrogen stable isotope analysis, revealing insights into its transformation processes in the environment (Melsbach et al., 2020).
Chloridazon exhibits genotoxic effects, causing chromosome aberrations and sister chromatid exchanges in cultured sheep lymphocytes. These effects were dose-dependent (Šiviková & Dianovskỳ, 1997).
Chloridazon and its degradation product, chloridazon-desphenyl, have harmful effects on the signal crayfish Pacifastacus leniusculus, impacting biochemical, oxidative, and histopathological parameters (Chabera et al., 2021).
Ethylcellulose and lignin as bearer polymers in controlled release formulations of chloridazon have been studied to improve its application as a herbicide. These formulations showed potential for controlled release, which could be influenced by granule size or coating thickness (Fernández-Pérez et al., 2011).
Sorbents like bentonite, anthracite, and activated carbon have been used in alginate-based granules to obtain controlled release properties for chloridazon. The use of these sorbents reduced the release rate of chloridazon, potentially lowering environmental pollution risks (Cespedes et al., 2007).
Adjuvant addition was shown to influence chloridazon's degradation rate in soil, with some adjuvants slowing down its degradation (Kucharski et al., 2012).
Chloridazon's environmental occurrence and degradation were studied, with its degradation products found in groundwater, surface water, and wastewater. Chloridazon rapidly degraded to its polar metabolites, which were detected in the environment for extended periods (Buttiglieri et al., 2009).
A lysimeter experiment was conducted to investigate the long-term fate of chloridazon and its metabolites, revealing their persistence and dispersion in leachate and soil. The study highlighted the potential environmental impacts of chloridazon and its degradation products (Schuhmann et al., 2016).
Propiedades
IUPAC Name |
5-amino-4-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKYKTKDBLFHCY-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(=C(C=N2)N)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)






